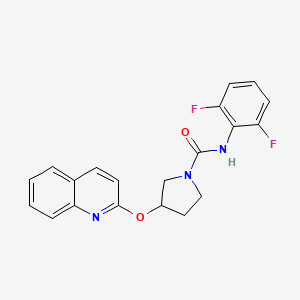
N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The quinoline moiety is a common feature in medicinal chemistry, often associated with antibacterial and antiproliferative properties, as seen in the synthesis of pyrroloquinolines with antibacterial activity and pyrazole-3-carboxamide derivatives with antiproliferative activity . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is frequently found in bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the formation of pyrrolopyridines and pyrroloquinolines through the cyclization of lithiated pyridine and quinoline carboxamides . Similarly, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves a reaction of benzohydrazide derivatives with quinoline diones . These methods suggest that the synthesis of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could potentially involve similar cyclization strategies or amidation reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of newly synthesized compounds like N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid . Additionally, quinolin-2(1H)-ones have been used as surrogates in Passerini-/Ugi-type reactions . These findings suggest that N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide may also participate in a variety of chemical transformations, potentially leading to the formation of new compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems. For example, the diuretic activity of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides has been evaluated, revealing structure-activity relationships that could inform the design of new diuretic agents . Similarly, the antibacterial activity of pyrroloquinolines has been assessed, providing insights into their potential as antibacterial agents . These studies suggest that the physical and chemical properties of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could be crucial in determining its biological efficacy and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-5-3-6-16(22)19(15)24-20(26)25-11-10-14(12-25)27-18-9-8-13-4-1-2-7-17(13)23-18/h1-9,14H,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESMFSBNNJOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

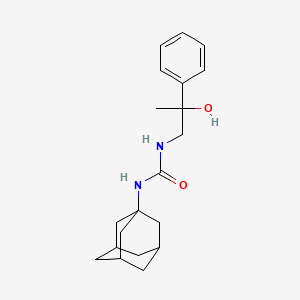
![3-Oxa-6-azatricyclo[6.1.1.0^{1,6}]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)
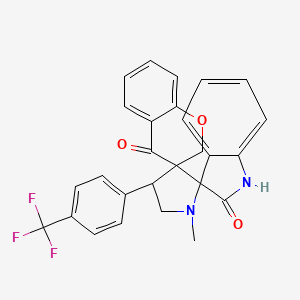
![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

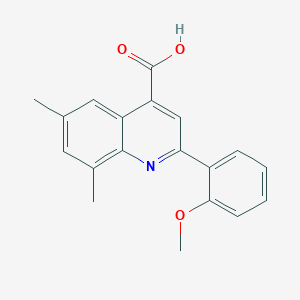
![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)
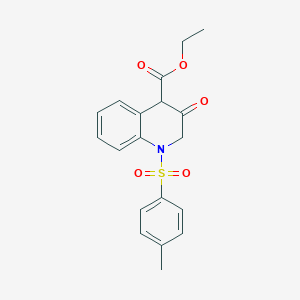

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
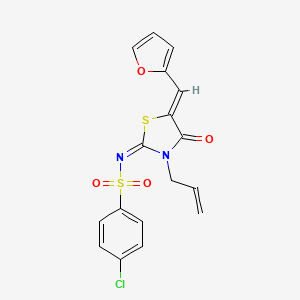
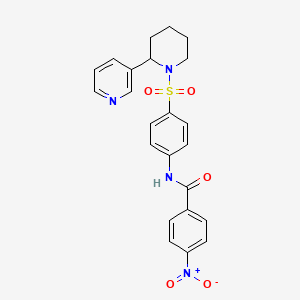
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)